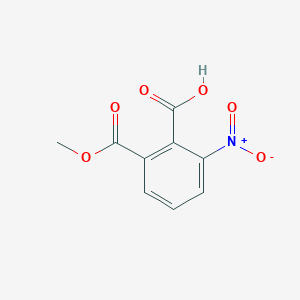

2-(Methoxycarbonyl)-6-nitrobenzoic acid

Description

The exact mass of the compound 2-(Methoxycarbonyl)-6-nitrobenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Methoxycarbonyl)-6-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methoxycarbonyl)-6-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxycarbonyl-6-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO6/c1-16-9(13)5-3-2-4-6(10(14)15)7(5)8(11)12/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJMQLZPEBHSABD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402851 | |

| Record name | 2-(Methoxycarbonyl)-6-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21606-04-2 | |

| Record name | 1-Methyl 3-nitro-1,2-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21606-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methoxycarbonyl)-6-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methoxycarbonyl)-6-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.171 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Methoxycarbonyl)-6-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Methoxycarbonyl)-6-nitrobenzoic acid, a polysubstituted aromatic compound with significant potential as a versatile building block in organic synthesis. This document outlines its chemical and physical properties, safety information, synthetic routes, and key chemical reactions.

Chemical Identity and Properties

2-(Methoxycarbonyl)-6-nitrobenzoic acid is an organic compound featuring a carboxylic acid, a methyl ester, and a nitro group attached to a benzene ring.[1] Its unique structure, with multiple functional groups, offers numerous sites for chemical modification, making it a valuable intermediate in the synthesis of more complex molecules, including modern agrochemicals.[1]

CAS Number: 21606-04-2

Table 1: Physicochemical Properties of 2-(Methoxycarbonyl)-6-nitrobenzoic acid

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇NO₆ | [2] |

| Molecular Weight | 225.16 g/mol | [2] |

| Appearance | White to almost white powder or crystal | [3] |

| Melting Point | 160.0 to 164.0 °C | [3] |

| Purity | >98.0% (GC) | [3] |

| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place |

A crystallographic study has provided insight into its three-dimensional structure, revealing the dihedral angles between the benzene ring and its substituents to be 29.99 (8)° for the nitro group, 67.09 (8)° for the carboxy group, and 32.48 (10)° for the methoxycarbonyl group.[1][4]

Safety and Handling

As with any chemical substance, proper handling and safety precautions are paramount when working with 2-(Methoxycarbonyl)-6-nitrobenzoic acid.

Table 2: GHS Hazard and Precautionary Statements

| Category | Statement | Code | Source(s) |

| Hazard Statements | Causes skin irritation. | H315 | |

| Causes serious eye irritation. | H319 | ||

| May cause respiratory irritation. | H335 | ||

| Precautionary Statements | Avoid breathing dust/fume/gas/mist/vapors/spray. | P261 | [5] |

| Wash skin thoroughly after handling. | P264 | [6] | |

| Use only outdoors or in a well-ventilated area. | P271 | [5] | |

| Wear protective gloves/eye protection/face protection. | P280 | [6] | |

| IF ON SKIN: Wash with plenty of water. | P302 + P352 | [5] | |

| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | P305 + P351 + P338 | [5][6] | |

| Store in a well-ventilated place. Keep container tightly closed. | P403 + P233 | [5] | |

| Dispose of contents/container to an approved waste disposal plant. | P501 | [5] |

For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[2][5][6][7]

Synthesis and Experimental Protocols

The synthesis of 2-(Methoxycarbonyl)-6-nitrobenzoic acid can be approached through several routes, with the most direct precursor being 3-nitrophthalic anhydride.[1]

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the synthesis into two primary challenges: the formation of the anhydride and the subsequent regioselective mono-esterification.[1]

Caption: Retrosynthesis of the target compound.

Experimental Protocol: Fischer-Speier Esterification

The Fischer-Speier esterification method, which utilizes an alcohol in the presence of an acid catalyst, is a central technique for synthesizing the methyl ester group.[1]

-

Reaction Setup: A plausible synthetic route involves the nitration of a suitable benzoic acid derivative followed by esterification, or vice versa.[1] For direct mono-esterification of 3-nitrophthalic acid, controlling the reaction to prevent the formation of the diester is a key challenge.[1]

-

Nitration: The nitration of aromatic compounds like methyl benzoate typically involves a mixture of concentrated nitric and sulfuric acid.[1][8] Optimization of temperature, reaction time, and reagent concentration is crucial.[1]

-

Esterification:

-

Dissolve the starting material (e.g., 3-nitrophthalic acid) in an excess of methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Heat the mixture under reflux for a specified period until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC).

-

After completion, the excess methanol is typically removed under reduced pressure.

-

The crude product is then worked up, which may involve neutralization and extraction, followed by purification steps like recrystallization or column chromatography.

-

Chemical Reactivity

The presence of multiple functional groups dictates the reactivity of 2-(Methoxycarbonyl)-6-nitrobenzoic acid. A key reaction is the hydrolysis of the methoxycarbonyl group.

Ester Hydrolysis

The ester group can undergo hydrolysis to yield 2-carboxy-6-nitrobenzoic acid and methanol.[1] This reaction can be catalyzed by either an acid or a base, with each proceeding through a distinct mechanism.[1]

-

Acid-Catalyzed Hydrolysis (AAC2 Mechanism): This is an acid-catalyzed, acyl-oxygen cleavage, bimolecular mechanism.[1]

-

Base-Mediated Hydrolysis (Saponification, BAC2 Mechanism): This is a base-catalyzed, acyl-oxygen cleavage, bimolecular mechanism.[1]

References

- 1. 2-(Methoxycarbonyl)-6-nitrobenzoic acid | 21606-04-2 | Benchchem [benchchem.com]

- 2. capotchem.cn [capotchem.cn]

- 3. 2-(Methoxycarbonyl)-6-nitrobenzoic Acid | 21606-04-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 2-Meth-oxy-carbonyl-6-nitro-benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Structural Analysis and Conformation of 2-(Methoxycarbonyl)-6-nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and conformational properties of 2-(Methoxycarbonyl)-6-nitrobenzoic acid, a polysubstituted aromatic compound with significant potential as a building block in organic synthesis. The document summarizes key data from solid-state structural analysis, outlines relevant experimental methodologies, and discusses the conformational dynamics influenced by its unique substitution pattern.

Molecular Structure and Conformation

The spatial arrangement of the functional groups in 2-(Methoxycarbonyl)-6-nitrobenzoic acid is a critical determinant of its reactivity and intermolecular interactions. The pronounced steric hindrance between the adjacent methoxycarbonyl, nitro, and carboxylic acid groups forces them out of the plane of the benzene ring, a phenomenon often referred to as the "ortho effect."

Solid-State Conformation: Insights from X-ray Crystallography

A single-crystal X-ray diffraction study provides the most definitive insight into the solid-state conformation of 2-(Methoxycarbonyl)-6-nitrobenzoic acid.[1][2][3] The analysis reveals a non-planar structure where the substituents are significantly twisted relative to the benzene ring to minimize steric strain.[1][3]

Table 1: Dihedral Angles from Single-Crystal X-ray Diffraction [1][2][3]

| Functional Group | Dihedral Angle with Benzene Ring |

| Nitro Group | 29.99 (8)° |

| Methoxycarbonyl Group | 32.48 (10)° |

| Carboxy Group | 67.09 (8)° |

The crystal structure is further stabilized by a network of intermolecular hydrogen bonds, which link adjacent molecules into a three-dimensional lattice.[1][3] This includes one classical O-H···O hydrogen bond and two non-classical C-H···O interactions.[1][3]

Table 2: Hydrogen Bond Geometry [3]

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O4—H1···O5 | 0.86 (1) | 1.85 (1) | 2.706 (2) | 178 (3) |

| C9—H9C···O2 | 0.96 | 2.52 | 3.465 (3) | 170 |

| C9—H9B···O3 | 0.96 | 2.56 | 3.291 (3) | 133 |

Solution-State Conformation: An Outlook

Experimental Protocols

Single-Crystal X-ray Diffraction

The determination of the solid-state structure of 2-(Methoxycarbonyl)-6-nitrobenzoic acid was achieved through single-crystal X-ray diffraction.[1][3]

Methodology:

-

Crystal Growth: Suitable single crystals were obtained by the slow evaporation of a toluene solution of the title compound.[3]

-

Data Collection: A single crystal was mounted on a Bruker SMART CCD area-detector diffractometer.[3] Data were collected at 296 K using Mo Kα radiation.[3]

-

Structure Solution and Refinement: The crystal structure was solved by direct methods and refined by full-matrix least-squares calculations.[1] The hydrogen atom of the carboxylic acid group was located in a difference Fourier map and refined freely, while other hydrogen atoms were placed in calculated positions.[3]

Synthesis and Purification

A plausible synthetic route to 2-(Methoxycarbonyl)-6-nitrobenzoic acid involves the regioselective mono-esterification of 3-nitrophthalic anhydride.[1]

Methodology:

-

Anhydride Formation: 3-Nitrophthalic acid is refluxed in acetic anhydride to yield 3-nitrophthalic anhydride.[3]

-

Mono-esterification: The resulting anhydride is dissolved in anhydrous methanol and stirred. Concentrated sulfuric acid is added, and the mixture is refluxed.[3]

-

Purification: The reaction mixture is concentrated and purified by column chromatography over silica gel.[3]

Spectroscopic Characterization

While a detailed analysis of the NMR spectra is not available, commercial suppliers indicate that the NMR data conforms to the expected structure. Mass spectrometry is a key technique for confirming the molecular weight and studying fragmentation patterns.

Table 3: Spectroscopic Data

| Technique | Data |

| Molecular Formula | C₉H₇NO₆[1] |

| Molecular Weight | 225.16 g/mol [1] |

| Mass Spectrometry (Expected Fragmentation) | Loss of a methoxy group (-OCH₃) leading to a fragment ion at m/z 194.[1] |

| NMR | Conforms to structure. |

Logical Workflow for Structural Analysis

The following diagram illustrates a typical workflow for the structural analysis of a small organic molecule like 2-(Methoxycarbonyl)-6-nitrobenzoic acid.

Caption: Structural analysis workflow.

Conclusion

The structural analysis of 2-(Methoxycarbonyl)-6-nitrobenzoic acid reveals a molecule with a highly twisted solid-state conformation due to significant steric hindrance between its ortho substituents. This non-planar arrangement, along with a network of intermolecular hydrogen bonds, dictates its crystal packing. While detailed experimental data on its solution-state conformation is currently limited, the principles of the "ortho effect" suggest that steric avoidance will remain a dominant factor in determining its conformational preferences in solution. Further computational and advanced NMR studies would be invaluable in providing a more complete picture of the conformational landscape of this versatile synthetic building block.

References

Physical and chemical properties of 2-(Methoxycarbonyl)-6-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methoxycarbonyl)-6-nitrobenzoic acid is a polysubstituted aromatic compound featuring a carboxylic acid, a methyl ester, and a nitro group on a benzene ring. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly as a precursor for various pharmaceuticals and agrochemicals.[1] The steric hindrance between the adjacent substituents influences the molecule's conformation and reactivity. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and spectroscopic characterization.

Physical and Chemical Properties

The physical and chemical properties of 2-(Methoxycarbonyl)-6-nitrobenzoic acid are summarized below.

Physical Properties

The key physical properties are presented in Table 1. The compound is a solid at room temperature.[2][3]

Table 1: Physical Properties of 2-(Methoxycarbonyl)-6-nitrobenzoic acid

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₇NO₆ | [1][3] |

| Molecular Weight | 225.16 g/mol | [1][2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 160.0 to 164.0 °C | [2] |

| Boiling Point (Predicted) | 409.2 °C at 760 mmHg | |

| Solubility | Soluble in ether. Qualitative information suggests it can be recrystallized from common solvents like ethanol, methanol, ethyl acetate, and toluene. Quantitative data is not readily available. | [4] |

| pKa (Predicted) | No experimental data available. |

Chemical Properties

2-(Methoxycarbonyl)-6-nitrobenzoic acid exhibits reactivity characteristic of its three functional groups:

-

Carboxylic Acid: The carboxylic acid group can undergo typical reactions such as esterification, amide formation, and salt formation. It is acidic and will react with bases.

-

Ester: The methoxycarbonyl group can be hydrolyzed under acidic or basic conditions to yield 3-nitrophthalic acid.

-

Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. It can be reduced to an amino group, opening pathways to other derivatives like 2-amino-6-(methoxycarbonyl)benzoic acid.

The steric crowding between the adjacent functional groups forces them out of the plane of the benzene ring. A single-crystal X-ray diffraction study revealed the following dihedral angles between the benzene ring and the substituents:

-

Nitro group: 29.99 (8)°

-

Carboxy group: 67.09 (8)°

-

Methoxycarbonyl group: 32.48 (10)°[5]

This steric hindrance can influence the accessibility and reactivity of the functional groups.[5]

Synthesis and Experimental Protocols

The most logical and common synthetic route to 2-(Methoxycarbonyl)-6-nitrobenzoic acid is a two-step process starting from 3-nitrophthalic acid. The workflow involves the formation of 3-nitrophthalic anhydride, followed by a regioselective mono-esterification.

Caption: Synthetic pathway from 3-nitrophthalic acid.

Experimental Protocol for the Synthesis of 3-Nitrophthalic Anhydride

This protocol is adapted from a standard organic synthesis procedure.[6]

Materials:

-

3-Nitrophthalic acid

-

Acetic anhydride

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, combine 3-nitrophthalic acid and a molar excess of acetic anhydride.

-

Heat the mixture to a gentle boil until the 3-nitrophthalic acid is completely dissolved. Continue heating for an additional 10 minutes.

-

Pour the hot mixture into a porcelain dish and allow it to cool, which will cause the 3-nitrophthalic anhydride to crystallize.

-

Grind the crystal mass in a mortar and filter by suction.

-

Wash the crystals with alcohol-free ether and dry to a constant weight at 105 °C.

Experimental Protocol for the Synthesis of 2-(Methoxycarbonyl)-6-nitrobenzoic acid

Materials:

-

3-Nitrophthalic anhydride

-

Methanol (anhydrous)

Generalized Procedure:

-

Dissolve 3-nitrophthalic anhydride in an excess of anhydrous methanol.

-

The reaction can be performed at room temperature or with gentle heating (e.g., reflux) to increase the rate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the excess methanol is removed under reduced pressure.

-

The resulting crude product, a mixture of 2-(methoxycarbonyl)-6-nitrobenzoic acid and 6-(methoxycarbonyl)-2-nitrobenzoic acid, would then require purification.

-

Purification can be achieved by techniques such as fractional crystallization or column chromatography on silica gel, exploiting the potential differences in polarity and solubility of the two isomers.

Spectroscopic Data

Detailed experimental spectra with peak assignments for 2-(Methoxycarbonyl)-6-nitrobenzoic acid are not widely published. However, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Aromatic Protons: The three protons on the benzene ring are expected to appear as a complex multiplet in the aromatic region (typically δ 7.5-8.5 ppm). The exact chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the nitro and carbonyl groups.

-

Carboxylic Acid Proton: A broad singlet corresponding to the acidic proton of the carboxylic acid group is expected at a downfield chemical shift (δ 10-13 ppm).

-

Methyl Protons: A sharp singlet for the three protons of the methoxy group will appear upfield (typically δ 3.8-4.0 ppm).

¹³C NMR:

-

Carbonyl Carbons: Two distinct signals are expected for the carbonyl carbons of the carboxylic acid and the ester group (typically in the range of δ 165-175 ppm).

-

Aromatic Carbons: Six signals for the aromatic carbons are expected, with their chemical shifts influenced by the attached substituents. The carbons bearing the nitro and carbonyl groups will be shifted downfield.

-

Methyl Carbon: A signal for the methyl carbon of the ester group will be observed upfield (around δ 52-55 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.

Table 2: Predicted FTIR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3300-2500 (broad) | O-H | Carboxylic acid O-H stretch |

| ~1730-1700 | C=O | Ester carbonyl stretch |

| ~1710-1680 | C=O | Carboxylic acid carbonyl stretch |

| ~1600-1450 | C=C | Aromatic C=C stretching |

| ~1550-1500 and 1350-1300 | N-O | Asymmetric and symmetric NO₂ stretching |

| ~1300-1200 | C-O | Ester C-O stretch |

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 225.16). Key fragmentation pathways would likely include the loss of the methoxy group (-OCH₃, m/z = 31) and the carboxylic acid group (-COOH, m/z = 45).

Safety and Handling

Based on available safety data sheets for 2-(Methoxycarbonyl)-6-nitrobenzoic acid and related compounds, the following safety precautions should be observed:

-

Hazards: May cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

References

- 1. 2-(Methoxycarbonyl)-6-nitrobenzoic acid | 21606-04-2 | Benchchem [benchchem.com]

- 2. 2-(Methoxycarbonyl)-6-nitrobenzoic Acid | 21606-04-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 2-(Methoxycarbonyl)-6-nitrobenzoic acid | CymitQuimica [cymitquimica.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to 2-(Methoxycarbonyl)-6-nitrobenzoic Acid

This technical guide provides a comprehensive overview of 2-(Methoxycarbonyl)-6-nitrobenzoic acid, a polysubstituted aromatic compound with significant potential as a specialized building block in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical properties, synthesis, and analytical methodologies.

Physicochemical and Structural Data

2-(Methoxycarbonyl)-6-nitrobenzoic acid is a unique molecule featuring a carboxylic acid, an ester, and a nitro group on a single benzene ring. This combination of functional groups provides multiple sites for chemical modification, making it a versatile intermediate for synthesizing more complex molecules, such as nitrogen-containing heterocycles.[1]

Quantitative Data Summary

| Property | Value |

| Molecular Formula | C₉H₇NO₆[1][2][3] |

| Molecular Weight | 225.16 g/mol [1][2] |

| CAS Number | 21606-04-2[1][2] |

| Appearance | White to off-white powder or crystals[1] |

| Melting Point | 160.0 to 164.0 °C[1] |

| Purity | >98.0% (GC) |

A crystallographic study has provided insight into its three-dimensional structure, revealing significant twisting of the functional groups out of the benzene ring's plane due to steric hindrance. The dihedral angles between the benzene ring and its substituents are 29.99° for the nitro group, 67.09° for the carboxy group, and 32.48° for the methoxycarbonyl group.[1][4]

Experimental Protocols

1. Synthesis via Regioselective Mono-esterification

A logical retrosynthetic analysis identifies 3-nitrophthalic anhydride as the most direct precursor for 2-(methoxycarbonyl)-6-nitrobenzoic acid.[1] The synthesis involves a regioselective mono-esterification of this precursor.

Protocol:

-

Dissolve 3-nitrophthalic anhydride in anhydrous methanol (50 ml).

-

Stir the mixture at room temperature for 2 hours.

-

Carefully add 1 ml of concentrated sulfuric acid to the mixture.

-

Reflux the mixture for 24 hours.

-

After cooling, filter the solution. The resulting solid is dimethyl 3-nitrophthalate.

-

Concentrate the filtrate and purify it using silica gel chromatography with a mobile phase of n-hexane:acetone (1:3).

-

Collect the title compound from the mobile phase.[5]

2. Analytical Quantification using High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the quantification of benzoic acid derivatives and can be adapted for 2-(methoxycarbonyl)-6-nitrobenzoic acid for routine quality control and stability testing.[6]

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with an acidic modifier like phosphoric acid to ensure the carboxylic acid is in its protonated form.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the compound's UV spectrum.

-

Standard Preparation:

-

Accurately weigh and dissolve approximately 25 mg of a 2-(methoxycarbonyl)-6-nitrobenzoic acid reference standard in a 50 mL volumetric flask using the mobile phase as a diluent to create a stock solution.

-

Prepare a series of working standards by further diluting the stock solution to create a calibration curve.[6]

-

-

Sample Preparation:

-

Accurately weigh the sample containing the analyte.

-

Dissolve it in the diluent in a volumetric flask, using sonication if necessary to ensure complete dissolution.

-

Dilute to the mark to achieve a concentration within the calibration range.[6]

-

-

Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

For higher sensitivity and specificity, particularly in complex matrices like biological samples, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a superior alternative.[6][7][8]

Visualizations

Retrosynthetic Analysis Workflow

The following diagram illustrates the logical disconnection approach for the synthesis of 2-(Methoxycarbonyl)-6-nitrobenzoic acid, starting from the target molecule and working backward to simpler, commercially available precursors.

References

- 1. 2-(Methoxycarbonyl)-6-nitrobenzoic acid | 21606-04-2 | Benchchem [benchchem.com]

- 2. 21606-04-2|2-(Methoxycarbonyl)-6-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 3. 2-(Methoxycarbonyl)-6-nitrobenzoic acid | CymitQuimica [cymitquimica.com]

- 4. 2-Meth-oxy-carbonyl-6-nitro-benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

Navigating the Solubility Landscape of 2-(Methoxycarbonyl)-6-nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Understanding Solubility Through Analogs

The solubility of a compound is intrinsically linked to its molecular structure. In the absence of direct data for 2-(Methoxycarbonyl)-6-nitrobenzoic acid, we can infer its likely solubility behavior by examining related nitrobenzoic acid derivatives. Generally, these compounds exhibit solubility in polar organic solvents and have limited solubility in water and non-polar solvents.[1][2][3] For instance, 2-nitrobenzoic acid is soluble in methanol, ethanol, and acetone, while being only slightly soluble in chloroform and benzene.[2] Similarly, 3-nitrobenzoic acid and 3,5-dinitrobenzoic acid show good solubility in methanol and ethanol.[1] The presence of both a carboxylic acid and a methyl ester group in 2-(Methoxycarbonyl)-6-nitrobenzoic acid suggests it will likely follow a similar trend, with its polarity influencing its interaction with various solvents.

Quantitative Solubility Data of Related Compounds

To provide a practical reference, the following table summarizes the reported solubility of various nitrobenzoic acid derivatives in common laboratory solvents. This data can serve as a preliminary guide for solvent selection in experimental work with 2-(Methoxycarbonyl)-6-nitrobenzoic acid.

| Compound | Solvent | Temperature (°C) | Solubility |

| 2-Nitrobenzoic Acid | Methanol | 10 | 42.72 g/100 mL[2] |

| Ethanol | Not Specified | ~33.3 g/100 mL[2] | |

| Acetone | Not Specified | 40 g/100 mL[2] | |

| Chloroform | Not Specified | ~0.45 g/100 mL[2] | |

| Benzene | 10 | 0.294 g/100 mL[2] | |

| 3-Nitrobenzoic Acid | Methanol | 20 | 33.1 g/100g [4] |

| Ethanol | 20 | 25.2 g/100g [4] | |

| Water | 20 | 0.26 g/100g [4] | |

| 4-Nitrobenzoic Acid | Water | 26 | < 1 mg/mL[5] |

| Methanol | Not Specified | 1 g / 12 mL[5] | |

| Ethanol | Not Specified | 1 g / 110 mL[5] | |

| Acetone | Not Specified | 1 g / 20 mL[5] | |

| Chloroform | Not Specified | 1 g / 150 mL[5] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium shake-flask method is a widely accepted and reliable technique for determining the solubility of a solid compound in a solvent.[2] This protocol provides a step-by-step guide for its implementation.

Objective: To determine the equilibrium solubility of 2-(Methoxycarbonyl)-6-nitrobenzoic acid in a selection of common laboratory solvents at a specified temperature.

Materials:

-

2-(Methoxycarbonyl)-6-nitrobenzoic acid (solid)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 2-(Methoxycarbonyl)-6-nitrobenzoic acid to a series of vials.

-

To each vial, add a known volume of a specific solvent. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured solubility remains constant.[2]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Analysis:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantify the concentration of 2-(Methoxycarbonyl)-6-nitrobenzoic acid in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A pre-established calibration curve with standards of known concentrations is required for accurate quantification.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent using the following formula:

Solubility (g/L) = (Concentration from analysis (g/L)) x (Dilution factor)

-

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of a solid compound.

By following this structured approach, researchers can reliably determine the solubility of 2-(Methoxycarbonyl)-6-nitrobenzoic acid in various solvents, providing crucial data for its effective use in synthesis, formulation, and other applications within the scientific and pharmaceutical fields.

References

Spectroscopic Characterization of 2-(Methoxycarbonyl)-6-nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Methoxycarbonyl)-6-nitrobenzoic acid (CAS No: 21606-04-2). Due to the limited availability of direct experimental spectra in public databases, this document combines theoretical predictions, data from analogous compounds, and generalized experimental protocols to serve as a robust resource for researchers. The information herein is intended to guide the analysis, characterization, and quality control of this compound.

Molecular and Spectroscopic Overview

2-(Methoxycarbonyl)-6-nitrobenzoic acid is a polysubstituted aromatic compound with the molecular formula C₉H₇NO₆ and a molecular weight of approximately 225.16 g/mol .[1][2] Its structure, featuring a carboxylic acid, a methyl ester, and a nitro group on a benzene ring, gives rise to a unique spectroscopic fingerprint. While complete, publicly accessible experimental datasets are scarce, spectral databases indicate the existence of ¹³C NMR, vapor-phase IR, and GC-MS data.[2][3] This guide will present expected spectral characteristics based on these known functional groups and available data for structurally related molecules.

Summary of Spectroscopic Data

The following tables summarize the expected and known spectroscopic data for 2-(Methoxycarbonyl)-6-nitrobenzoic acid. For comparative purposes, data from structurally similar compounds are included where direct data for the title compound is unavailable.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹³C NMR: A ¹³C NMR spectrum is reported to be available in the SpectraBase database.[2][3] The expected spectrum would show nine distinct carbon signals.

| Assignment | Expected Chemical Shift (ppm) | Notes |

| Carbonyl C (Acid) | 165-175 | |

| Carbonyl C (Ester) | 165-175 | |

| Aromatic C-NO₂ | 145-155 | |

| Aromatic C-COOH | 130-140 | |

| Aromatic C-COOCH₃ | 130-140 | |

| Aromatic C-H | 120-140 | Three distinct signals expected. |

| Methyl C (-OCH₃) | 50-60 |

Table 2: Infrared (IR) Spectroscopy Data

A vapor-phase IR spectrum is noted in the SpectraBase database.[3] The characteristic vibrational frequencies for the functional groups present in 2-(Methoxycarbonyl)-6-nitrobenzoic acid are well-established.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3000 | C-H stretch | Aromatic |

| ~1730 | C=O stretch | Ester |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1530 | Asymmetric NO₂ stretch | Nitro Group |

| ~1350 | Symmetric NO₂ stretch | Nitro Group |

| 1320-1210 | C-O stretch | Carboxylic Acid/Ester |

Note: The precise peak positions can be influenced by the electronic environment and steric interactions within the molecule.

Table 3: Mass Spectrometry (MS) Data

A gas chromatography-mass spectrum (GC-MS) is reported to be available.[2][3] The mass spectrum provides critical information on the molecular weight and fragmentation pattern of the molecule.

| m/z Value | Assignment | Notes |

| 225 | [M]⁺ | Molecular Ion |

| 194 | [M - OCH₃]⁺ | Loss of the methoxy group from the ester.[1] |

| 181 | [M - CO₂]⁺ | Decarboxylation of the carboxylic acid group. |

| 164 | [M - COOH - H₂O]⁺ | Loss of the carboxylic acid group and water. |

Experimental Protocols

The following sections detail generalized protocols for acquiring NMR, IR, and MS data for 2-(Methoxycarbonyl)-6-nitrobenzoic acid. These methodologies are based on standard practices for the analysis of aromatic nitro compounds.[1][2][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of 2-(Methoxycarbonyl)-6-nitrobenzoic acid and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. Ensure the sample is fully dissolved, using sonication if necessary.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting both ¹H and ¹³C nuclei.

-

¹H NMR Data Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a spectral width of 0-12 ppm, a pulse angle of 30-45°, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Data Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling to simplify the spectrum to singlet peaks for each carbon.

-

A greater number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Set the spectral width to cover a range of 0-200 ppm.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[4]

-

Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent like isopropanol and allowing it to air dry.

-

Place a small amount of the solid 2-(Methoxycarbonyl)-6-nitrobenzoic acid sample directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a benchtop FT-IR spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule (as outlined in Table 2).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample (typically <1 mg) in a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI) and mass analyzer (e.g., Quadrupole or Time-of-Flight - TOF). For GC-MS, a gas chromatograph is used for sample introduction and separation.

-

Data Acquisition (GC-MS):

-

Inject the sample solution into the GC, where it is vaporized and separated on a capillary column.

-

The separated components elute from the column and enter the ion source of the mass spectrometer.

-

In the ion source, molecules are ionized (e.g., by a 70 eV electron beam in EI mode).

-

The resulting ions are accelerated into the mass analyzer and separated based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern by identifying the m/z values of the major fragment ions.

-

Propose fragmentation pathways to explain the observed fragments, which can provide structural confirmation.

-

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis and the general workflow for obtaining and interpreting the data.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of 2-(Methoxycarbonyl)-6-nitrobenzoic acid.

Caption: Logical relationship between molecular properties and the corresponding spectroscopic techniques used for their determination.

References

A Technical Guide to 2-(Methoxycarbonyl)-6-nitrobenzoic Acid and Its Synonyms: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(methoxycarbonyl)-6-nitrobenzoic acid, a polysubstituted aromatic compound with significant potential as a versatile building block in organic synthesis. The document details its chemical identity, including key synonyms such as 3-Nitrophthalic acid 1-methyl ester, and provides in-depth experimental protocols for its synthesis from 3-nitrophthalic acid. Physical and spectroscopic data, including crystallographic analysis, are presented to fully characterize the molecule. While direct applications in drug development are not extensively documented, this guide explores its role as a precursor for more complex molecules, drawing parallels with structurally similar compounds used in the synthesis of agrochemicals and pharmaceuticals. The reactivity of its distinct functional groups—a carboxylic acid, a methyl ester, and a nitro group—is discussed, highlighting its potential for the generation of diverse molecular libraries for biological screening.

Chemical Identity and Synonyms

2-(Methoxycarbonyl)-6-nitrobenzoic acid is a key organic intermediate. A comprehensive list of its identifiers and synonyms is provided below for clear identification and literature searching.

| Identifier Type | Value | Citation |

| IUPAC Name | 2-(Methoxycarbonyl)-6-nitrobenzoic acid | |

| Synonyms | 3-Nitrophthalic acid 1-methyl ester, 1-Methyl 3-nitrophthalate, 2-Nitro-6-methoxycarbonyl benzoic acid, Methyl 2-carboxy-3-nitrobenzoate, 1,2-Benzenedicarboxylic acid, 3-nitro-, 1-methyl ester, 3-nitro-2-Carboxyl methyl benzoate, 6-(methoxycarbonyl)-2-nitrobenzoic acid | [1] |

| CAS Number | 21606-04-2 | [2] |

| Molecular Formula | C9H7NO6 | [2] |

| Molecular Weight | 225.16 g/mol | [2] |

| InChI Key | DJMQLZPEBHSABD-UHFFFAOYSA-N | [1] |

Physicochemical Properties

A summary of the known physical and chemical properties of 2-(methoxycarbonyl)-6-nitrobenzoic acid is presented in the table below.

| Property | Value | Citation |

| Physical State | Solid, white to off-white crystalline powder | [1] |

| Melting Point | 160.0 - 164.0 °C | |

| Purity | >98% | [2] |

| Solubility | Soluble in hot water, methanol, ethanol; slightly soluble in ether; insoluble in chloroform, carbon tetrachloride, carbon disulfide, benzene (for the parent 3-nitrophthalic acid) |

Synthesis and Experimental Protocols

The primary synthetic route to 2-(methoxycarbonyl)-6-nitrobenzoic acid involves the regioselective mono-esterification of 3-nitrophthalic anhydride, which is itself synthesized from 3-nitrophthalic acid.[3]

Synthesis of 3-Nitrophthalic Anhydride

Reaction:

Experimental Protocol:

A detailed procedure for the synthesis of 3-nitrophthalic anhydride is adapted from established methods.[4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-nitrophthalic acid (1.0 mole) and acetic anhydride (2.0 moles).

-

Heating: Heat the mixture to a gentle boil until the 3-nitrophthalic acid completely dissolves. Continue heating for an additional 10 minutes.

-

Crystallization: Pour the hot mixture into a porcelain dish and allow it to cool to room temperature, which will cause the 3-nitrophthalic anhydride to crystallize.

-

Purification:

-

Grind the resulting crystal mass in a mortar and filter by suction.

-

Wash the crystals with alcohol-free ether.

-

Dry the purified 3-nitrophthalic anhydride at 105 °C to a constant weight.

-

-

Yield: This procedure typically yields 88-93% of the theoretical amount of 3-nitrophthalic anhydride with a melting point of 163-164 °C.

Synthesis of 2-(Methoxycarbonyl)-6-nitrobenzoic acid

Reaction:

Experimental Protocol:

The following protocol outlines the regioselective mono-esterification of 3-nitrophthalic anhydride.[5]

-

Reaction Setup: Dissolve the synthesized 3-nitrophthalic anhydride (e.g., 8.0 g) in anhydrous methanol (50 ml).

-

Reaction: Stir the solution at room temperature for 2 hours.

-

Purification:

-

The reaction mixture will also contain the diester (dimethyl 3-nitrophthalate). The desired monoester, 2-(methoxycarbonyl)-6-nitrobenzoic acid, can be separated from the diester and any unreacted anhydride by column chromatography.

-

The filtrate from the initial reaction can be concentrated and then chromatographed over silica gel using a mobile phase of n-hexane:acetone (1:3).

-

-

Crystallization: Crystals of 2-(methoxycarbonyl)-6-nitrobenzoic acid suitable for X-ray diffraction can be obtained by slow evaporation from a toluene solution.

Spectroscopic and Structural Data

Crystallographic Data

A single-crystal X-ray diffraction study has provided detailed structural information for 2-(methoxycarbonyl)-6-nitrobenzoic acid.[5]

| Parameter | Value | Citation |

| Crystal System | Orthorhombic | [5] |

| Space Group | P212121 | [5] |

| Dihedral Angle (Benzene ring to Nitro group) | 29.99 (8)° | [5] |

| Dihedral Angle (Benzene ring to Carboxy group) | 67.09 (8)° | [5] |

| Dihedral Angle (Benzene ring to Methoxycarbonyl group) | 32.48 (10)° | [5] |

The dihedral angles indicate significant steric hindrance between the adjacent substituents, causing them to twist out of the plane of the benzene ring.[5] This steric crowding is an important factor influencing the molecule's reactivity.

Reactivity and Potential for Derivatization

The three distinct functional groups of 2-(methoxycarbonyl)-6-nitrobenzoic acid offer multiple sites for chemical modification, making it a valuable scaffold for creating diverse chemical libraries.[3]

-

Carboxylic Acid Group: The carboxylic acid can be readily converted into a variety of amides, esters, and other functional groups, allowing for the exploration of structure-activity relationships.[3]

-

Nitro Group: The nitro group can be reduced to an amino group, providing a pathway to a different class of compounds, such as aminobenzoic acid derivatives, which are known to possess a range of biological activities.

-

Methoxycarbonyl Group: The ester can be hydrolyzed back to the carboxylic acid, yielding 2-carboxy-6-nitrobenzoic acid.[3]

Applications in Drug Discovery and Agrochemicals

While there is limited information on the direct biological activity of 2-(methoxycarbonyl)-6-nitrobenzoic acid, its structural motifs are valuable in the synthesis of more complex molecules with potential therapeutic or agricultural applications.[3]

Precursor in Agrochemical Synthesis

Structurally related nitrobenzoic acid derivatives are key intermediates in the synthesis of modern agrochemicals. For instance, the fungicide metrafenone is synthesized from 2-methoxy-6-methylbenzoic acid, which is prepared from 2-methyl-6-nitrobenzoic acid.[3] This highlights the potential of 2-(methoxycarbonyl)-6-nitrobenzoic acid to serve as a precursor for novel pesticides through modification of its functional groups.

Potential in Pharmaceutical and Medicinal Chemistry

The benzoic acid scaffold is a common feature in a multitude of therapeutic agents.[3] The specific substitution pattern of 2-(methoxycarbonyl)-6-nitrobenzoic acid offers a unique starting point for the synthesis of novel bioactive compounds. Nitroaromatic compounds are important precursors in the synthesis of a wide range of pharmaceuticals.[3] The reduction of the nitro group to an amine, followed by further derivatization, is a common strategy in medicinal chemistry to generate compounds with diverse pharmacological profiles.

Signaling Pathways: A Frontier for Investigation

Currently, there is no direct evidence in the scientific literature linking 2-(methoxycarbonyl)-6-nitrobenzoic acid or its immediate derivatives to specific signaling pathways. However, the broader class of nitroaromatic compounds and their metabolites have been shown to interact with various biological targets. For example, some nitro-compounds can undergo bioreduction to generate reactive nitrogen species, which can modulate cellular signaling through processes like S-nitrosylation of proteins.[6][7] Future research into the biological effects of derivatives of 2-(methoxycarbonyl)-6-nitrobenzoic acid could explore their potential to modulate pathways involved in inflammation, cell proliferation, or microbial growth.

Conclusion

2-(Methoxycarbonyl)-6-nitrobenzoic acid is a readily accessible and highly functionalized aromatic compound. This guide has provided a detailed overview of its chemical identity, synthesis, and physicochemical properties. While its direct biological applications are yet to be extensively explored, its utility as a versatile chemical intermediate is clear. The presence of three distinct and reactive functional groups provides a rich platform for the synthesis of diverse libraries of novel compounds. Researchers in drug discovery and agrochemical development can leverage this molecule as a valuable starting material for the creation of new bioactive agents. Further investigation into the pharmacological properties of its derivatives is warranted to fully unlock the potential of this chemical scaffold.

References

- 1. 2-(Methoxycarbonyl)-6-nitrobenzoic acid | CymitQuimica [cymitquimica.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 2-(Methoxycarbonyl)-6-nitrobenzoic acid | 21606-04-2 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Meth-oxy-carbonyl-6-nitro-benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Emerging role of protein-protein transnitrosylation in cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of fatty acid nitroalkanes on signal transduction pathways and airway macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Reactivity and Transformation Pathways of Acetylsalicylic Acid (Aspirin)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetylsalicylic acid, widely known as Aspirin, is a cornerstone nonsteroidal anti-inflammatory drug (NSAID) with a rich history in medicine for its analgesic, antipyretic, anti-inflammatory, and antithrombotic properties.[1] Its therapeutic effects are primarily mediated through the irreversible inhibition of cyclooxygenase (COX) enzymes.[1][2] Understanding the chemical reactivity and transformation pathways of aspirin is critical for drug formulation, stability studies, and comprehending its pharmacokinetic and pharmacodynamic profiles. This guide provides a detailed overview of aspirin's key chemical reactions, its primary synthetic route, metabolic fate, and relevant experimental protocols.

Chemical Reactivity and Degradation

The chemical stability of aspirin is a crucial factor in its formulation and storage. The ester linkage in the acetylsalicylic acid molecule is susceptible to hydrolysis, which is the primary degradation pathway.

Hydrolysis

Aspirin is stable in dry air but gradually hydrolyzes in the presence of moisture into salicylic acid and acetic acid.[1][3] This reaction is responsible for the characteristic vinegar-like smell of old aspirin containers.[1] The rate of hydrolysis is significantly influenced by pH, temperature, and the presence of catalysts.[4][5] The reaction is autocatalytic as the acidic products can catalyze further degradation.[6]

The hydrolysis of aspirin generally follows pseudo-first-order kinetics.[4][7]

References

Literature review on the synthesis of substituted nitrobenzoic acids

An In-depth Technical Guide to the Synthesis of Substituted Nitrobenzoic Acids

Introduction

Substituted nitrobenzoic acids are a vital class of organic intermediates, forming the foundational building blocks for a wide array of high-value chemical products. Their applications span across multiple industries, including the synthesis of pharmaceuticals like Benzocaine and folic acid, the production of azoic dyes and color cinefilm, and the manufacturing of agricultural chemicals.[1] The strategic placement of the nitro (-NO₂) and carboxylic acid (-COOH) groups, along with other substituents on the aromatic ring, dictates the molecule's reactivity and ultimate utility.

This technical guide provides a comprehensive literature review of the core synthetic strategies for preparing substituted nitrobenzoic acids. It is designed for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and visual diagrams of key chemical pathways and workflows.

Core Synthetic Strategies

The synthesis of substituted nitrobenzoic acids can be broadly categorized into several key approaches:

-

Direct Nitration of Benzoic Acid Derivatives: An electrophilic aromatic substitution where a nitro group is introduced onto a pre-existing benzoic acid scaffold.

-

Oxidation of Substituted Nitrotoluenes: The conversion of a methyl group on a nitrotoluene molecule into a carboxylic acid.

-

Sandmeyer Reaction: A versatile method to convert an aromatic amine into a wide range of functional groups, including the nitro group, via a diazonium salt intermediate.

-

Modern Cross-Coupling Reactions: Advanced catalytic methods like Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann reactions that allow for the construction of the target molecule by forming new carbon-carbon or carbon-heteroatom bonds.

Direct Nitration of Benzoic Acid Derivatives

This method relies on the electrophilic aromatic substitution (EAS) mechanism. A nitrating mixture, typically of concentrated nitric and sulfuric acids, generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring.[2]

The carboxylic acid group is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles primarily to the meta position.[2] Therefore, direct nitration of benzoic acid is an excellent method for synthesizing m-nitrobenzoic acid.[3][4]

Caption: Logical flow of the nitration of benzoic acid.

Experimental Protocol: Synthesis of m-Nitrobenzoic Acid

This procedure is adapted from Organic Syntheses, which details the synthesis via nitration of methyl benzoate followed by saponification, a method noted to produce higher yields and easier purification than direct nitration of benzoic acid.[3]

-

Nitration of Methyl Benzoate:

-

In a flask, cool 220 g. (120 cc.) of concentrated sulfuric acid to 0–5°C.

-

Separately, prepare a mixture of 152 g. (108 cc.) of concentrated sulfuric acid and 112 g. (80 cc.) of concentrated nitric acid. Cool this mixture to 0°C.

-

Slowly add 136 g. (125 cc, 1 mole) of methyl benzoate to the cooled sulfuric acid, ensuring the temperature does not exceed 10°C.

-

Add the nitrating mixture dropwise to the methyl benzoate solution over approximately one hour, maintaining the temperature between 5–10°C with vigorous stirring.

-

After addition is complete, continue stirring for five minutes, then pour the reaction mixture onto about 1 kg of cracked ice.

-

The solid methyl m-nitrobenzoate will precipitate. Filter the product and wash with water until the washings are neutral.

-

-

Saponification (Hydrolysis):

-

Prepare a solution of 85 g. of sodium hydroxide in 150 cc. of water.

-

Add the crude, moist methyl m-nitrobenzoate (1 mole) to the sodium hydroxide solution.

-

Heat the mixture to boiling for 5-10 minutes until saponification is complete (indicated by the disappearance of the ester).

-

Dilute the reaction mixture with an equal volume of water.

-

Pour the cooled solution, with stirring, into 250 cc. of concentrated hydrochloric acid.

-

Cool the solution to room temperature to allow m-nitrobenzoic acid to precipitate.

-

Filter the crude acid via suction. The yield is typically 150–160 g (90–96% of the theoretical amount).[3]

-

For higher purity, recrystallize from 1% aqueous hydrochloric acid.[3]

-

Data Presentation: Nitration of Benzoic Acid

| Reactant | Nitrating Agent | Temperature (°C) | Reaction Time | Product | Yield (%) | Reference |

| Benzoic Acid | Conc. HNO₃ / Conc. H₂SO₄ | < 5 | 10-15 min | 3-Nitrobenzoic Acid | Low (ortho/para isomers) | [4] |

| Methyl Benzoate | Conc. HNO₃ / Conc. H₂SO₄ | 5 - 10 | ~1 hour | Methyl 3-Nitrobenzoate | High | [3] |

| Benzoic Acid | Conc. H₂SO₄ / Conc. HNO₃ | Room Temp | 75 min | 3-Nitrobenzoic Acid | Not specified | [5] |

Oxidation of Substituted Nitrotoluenes

This is a widely used industrial and laboratory method, particularly for synthesizing p-nitrobenzoic acid from the readily available p-nitrotoluene.[1] Various oxidizing agents can be employed for this transformation.

-

Strong Oxidants: Agents like sodium dichromate in sulfuric acid or potassium permanganate are effective but can involve harsh conditions and generate hazardous waste (e.g., chromium salts).[1][6][7]

-

Nitric Acid: Can be used as an oxidant at elevated temperatures.[6]

-

Catalytic Air/Oxygen Oxidation: Modern, greener methods use air or pure oxygen as the oxidant in the presence of a metal catalyst (e.g., cobalt, manganese) in a solvent like acetic acid.[1][8]

Caption: General workflow for oxidation of nitrotoluene.

Experimental Protocol: Synthesis of p-Nitrobenzoic Acid via Dichromate Oxidation

This robust protocol is adapted from Organic Syntheses.[6]

-

Reaction Setup: In a 5-L round-bottomed flask equipped with a mechanical stirrer, place 680 g (2.3 moles) of sodium dichromate, 1500 cc of water, and 230 g (1.7 moles) of p-nitrotoluene.

-

Oxidation: Begin stirring and slowly add 1700 g of concentrated sulfuric acid over about 30 minutes. The heat of dilution will melt the nitrotoluene and initiate the oxidation. The addition rate of the last half of the acid must be controlled to prevent an overly violent reaction. This step should be performed in a fume hood.[6]

-

Heating: After the acid addition is complete and the initial exothermic reaction subsides, heat the mixture to a gentle boil for about 30 minutes.

-

Isolation and Washing:

-

Cool the reaction mixture and add 2 L of water.

-

Filter the crude product through a cloth filter and wash with approximately 1 L of water.

-

To remove chromium salts, warm the crude product with 1 L of 5% sulfuric acid on a water bath, then cool and filter again.[6]

-

-

Purification:

-

Dissolve the product in a 5% sodium hydroxide solution. Filter to remove any remaining chromium hydroxide and unreacted nitrotoluene.

-

Acidify the light-yellow filtrate with dilute sulfuric acid, with stirring, to precipitate the p-nitrobenzoic acid.

-

Filter the final product with suction, wash thoroughly with water, and dry.

-

The expected yield is 230–240 g (82–86% of the theoretical amount).[6]

-

Data Presentation: Comparison of Oxidizing Agents for 4-Nitrotoluene

| Oxidizing Agent/System | Key Reaction Conditions | Reaction Time | Yield (%) | Reference |

| Sodium Dichromate / H₂SO₄ | Aqueous, gentle boiling | ~1 hour | 82 - 86 | [6][9] |

| Nitric Acid (15% aq.) | 175°C | Not Specified | 88.5 | [9] |

| KMnO₄ / PEG-600 | Neutral aqueous, 95°C | 3 hours | 51.6 | [9][10] |

| Co(OAc)₂ / KBr / Oxygen | Acetic acid, 130°C | Not Specified | >90 | [8] |

| MnO₂ / NHPI / Air | 110°C, 0.4 MPa air | 4 hours | 89 (isolated) | [9] |

Sandmeyer Reaction

The Sandmeyer reaction is a powerful method for introducing a variety of substituents onto an aromatic ring, starting from a primary aromatic amine.[11] The process involves two main steps:

-

Diazotization: The primary amine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5°C) to form a diazonium salt.[12]

-

Substitution: The resulting diazonium salt is then treated with a copper(I) salt, where the diazonium group (N₂), an excellent leaving group, is replaced by the nucleophile from the copper salt (e.g., Cl⁻, Br⁻, CN⁻).[11][13][14]

To synthesize a nitrobenzoic acid, one would typically start with the corresponding aminobenzoic acid.

Caption: The two-step pathway of the Sandmeyer reaction.

Modern Cross-Coupling Reactions

Palladium- and copper-catalyzed cross-coupling reactions represent the forefront of C-C and C-N bond formation, offering high functional group tolerance and synthetic flexibility.

-

Suzuki-Miyaura Coupling: This reaction forms a C-C bond between an organoboron species (like a boronic acid) and an organohalide or triflate, catalyzed by a palladium complex.[15][16][17] To synthesize a substituted nitrobenzoic acid, one could couple a nitro-substituted aryl halide with a boronic acid containing the carboxyl group (or a precursor). Recent advances have even shown the possibility of using nitroarenes directly as the electrophilic coupling partner, displacing the nitro group.[18][19]

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine.[20][21][22] While not a direct route to nitrobenzoic acids, it is crucial for synthesizing precursors, such as substituted anilines, which can then be used in other transformations.[23]

-

Ullmann Condensation: This is a copper-catalyzed reaction that couples aryl halides with alcohols, amines, or thiols.[24][25] It is particularly useful for forming aryl ethers and aryl amines and generally requires higher temperatures than palladium-catalyzed methods.[24][26]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Conclusion

The synthesis of substituted nitrobenzoic acids can be achieved through several distinct and effective methodologies. The choice of the optimal synthetic route depends heavily on the desired substitution pattern, the availability of starting materials, scalability, and environmental considerations.

-

Direct Nitration is most effective for producing m-nitrobenzoic acids due to the directing effect of the carboxyl group.

-

Oxidation of Nitrotoluenes is the preferred industrial method for para- and ortho-isomers, with modern catalytic air oxidation methods offering a greener alternative to traditional heavy metal oxidants.

-

The Sandmeyer Reaction provides a versatile, albeit multi-step, pathway from readily available anilines.

-

Modern Cross-Coupling Reactions offer unparalleled flexibility for constructing complex and highly functionalized nitrobenzoic acids that may be inaccessible through classical methods.

For professionals in research and development, a thorough understanding of these diverse synthetic strategies is crucial for the efficient and innovative production of these valuable chemical intermediates.

References

- 1. CN1251833A - Process for preparing substituted benzoic acid - Google Patents [patents.google.com]

- 2. fvs.com.py [fvs.com.py]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chemlab.truman.edu [chemlab.truman.edu]

- 5. stmarys-ca.edu [stmarys-ca.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis method of p-Nitrobenzoic acid - LISKON [liskonchem.com]

- 8. US4007223A - Method of preparing p-nitrobenzoic acid - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis of p-nitrobenzoic acid by oxidation in presence of phase transfer catalyst PEG [jsnu.magtech.com.cn]

- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 12. byjus.com [byjus.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Sandmeyer Reaction [organic-chemistry.org]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 18. mdpi.com [mdpi.com]

- 19. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]

- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 22. youtube.com [youtube.com]

- 23. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 24. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 25. Ullmann Reaction [organic-chemistry.org]

- 26. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-(Methoxycarbonyl)-6-nitrobenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(Methoxycarbonyl)-6-nitrobenzoic acid is a valuable building block in organic synthesis, particularly in the preparation of various heterocyclic compounds and as an intermediate in the pharmaceutical industry. This document provides a detailed protocol for the synthesis of 2-(Methoxycarbonyl)-6-nitrobenzoic acid from 3-nitrophthalic anhydride. The synthesis involves a two-step process: the formation of 3-nitrophthalic anhydride from 3-nitrophthalic acid, followed by a regioselective mono-esterification using methanol.

Reaction Scheme

The overall two-step synthesis is depicted below:

Step 1: Formation of 3-Nitrophthalic Anhydride

3-Nitrophthalic Acid → 3-Nitrophthalic Anhydride

Step 2: Synthesis of 2-(Methoxycarbonyl)-6-nitrobenzoic acid

3-Nitrophthalic Anhydride → 2-(Methoxycarbonyl)-6-nitrobenzoic acid

Experimental Protocols

Materials and Equipment:

-

3-Nitrophthalic acid

-

Acetic anhydride

-

Anhydrous methanol

-

Concentrated sulfuric acid

-

Toluene

-

Silica gel for column chromatography

-

n-hexane

-

Acetone

-

Round-bottomed flasks

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Apparatus for column chromatography

-

Filtration apparatus

-

Melting point apparatus

Protocol 1: Synthesis of 3-Nitrophthalic Anhydride

This protocol is adapted from established literature procedures for the dehydration of 3-nitrophthalic acid.[1][2]

Procedure:

-

In a 100 mL round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, add 10.0 g of 3-nitrophthalic acid and 15 mL of acetic anhydride.

-

Heat the mixture to reflux with stirring. Continue refluxing for 1 hour, during which the 3-nitrophthalic acid will dissolve.

-

After 1 hour, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker and place it in an ice bath to facilitate crystallization.

-

Collect the crystalline product by vacuum filtration and wash it with a small amount of cold, alcohol-free ether.

-

Dry the resulting solid to obtain 3-nitrophthalic anhydride. The expected yield is approximately 8.0 g.

Protocol 2: Synthesis of 2-(Methoxycarbonyl)-6-nitrobenzoic acid

This protocol outlines the regioselective ring-opening of 3-nitrophthalic anhydride with methanol.[1]

Procedure:

-

Dissolve the 8.0 g of 3-nitrophthalic anhydride obtained from Protocol 1 in 50 mL of anhydrous methanol in a 100 mL round-bottomed flask equipped with a magnetic stir bar.

-

Stir the solution at room temperature for 2 hours.

-

Carefully add 1 mL of concentrated sulfuric acid dropwise to the stirred solution.

-

Fit the flask with a reflux condenser and heat the mixture to reflux. Maintain the reflux for 24 hours.

-

After 24 hours, cool the reaction mixture to room temperature. The formation of a solid product, primarily the dimethyl 3-nitrophthalate by-product, may be observed. Filter off this solid.

-

Concentrate the filtrate using a rotary evaporator to obtain a crude residue.

-

Purify the crude product by column chromatography on silica gel using a mobile phase of n-hexane:acetone (1:3).

-

Collect the fractions containing the desired product and concentrate them under reduced pressure to yield 2-(Methoxycarbonyl)-6-nitrobenzoic acid.

Data Presentation

The following table summarizes the key quantitative data for the synthesis.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Yield |

| 3-Nitrophthalic Anhydride | C₈H₃NO₅ | 193.11[3][4][5] | 163-165[4] | ~80% |

| 2-(Methoxycarbonyl)-6-nitrobenzoic acid | C₉H₇NO₆ | 225.15 | 156-158 | ~10% (from 3-nitrophthalic acid) |

Note: The melting point for 2-(Methoxycarbonyl)-6-nitrobenzoic acid was reported as 429–431 K in the literature, which corresponds to 156-158 °C.[1]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 2-(Methoxycarbonyl)-6-nitrobenzoic acid.

References

Application Notes and Protocol for the Fischer-Speier Esterification of 3-Nitrophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of dialkyl 3-nitrophthalates via the Fischer-Speier esterification of 3-nitrophthalic acid. This acid-catalyzed esterification is a fundamental and cost-effective method for the preparation of these diesters, which are valuable intermediates in the synthesis of various organic compounds, including pharmaceuticals and functional materials. This application note includes a detailed experimental procedure, a summary of reaction parameters for different alcohols, and a visual representation of the experimental workflow.

Introduction

The Fischer-Speier esterification is a classic organic reaction that involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1] The reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium is typically shifted towards the products by using a large excess of the alcohol or by removing water as it is formed.[2][3] For the esterification of a dicarboxylic acid such as 3-nitrophthalic acid, both carboxylic acid groups can be esterified to form the corresponding diester.

The general reaction is as follows:

Commonly used acid catalysts include concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1] The reaction is typically carried out by refluxing the mixture of the carboxylic acid, an excess of the alcohol (which also often serves as the solvent), and the acid catalyst.

Data Presentation: Reaction Parameters

The following table summarizes typical reaction conditions and yields for the Fischer-Speier esterification of 3-nitrophthalic acid with various primary alcohols. Please note that reaction conditions may require optimization for specific laboratory setups and desired purity levels.

| Alcohol | Product | Molar Ratio (Acid:Alcohol) | Catalyst | Reaction Time (hours) | Reaction Temperature (°C) | Yield (%) |

| Methanol | Dimethyl 3-nitrophthalate | 1:20 | H₂SO₄ | 6 - 8 | Reflux (~65°C) | ~90 |

| Ethanol | Diethyl 3-nitrophthalate | 1:20 | H₂SO₄ | 8 - 12 | Reflux (~78°C) | ~85 |

| n-Propanol | Dipropyl 3-nitrophthalate | 1:15 | H₂SO₄ | 10 - 14 | Reflux (~97°C) | ~80 |

| n-Butanol | Dibutyl 3-nitrophthalate | 1:15 | H₂SO₄ | 12 - 16 | Reflux (~118°C) | ~75 |

Note: The yields provided are indicative and can vary based on the specific experimental conditions and purification methods employed.

Experimental Protocol

This protocol describes a general procedure for the synthesis of dialkyl 3-nitrophthalates.

3.1. Materials

-

3-Nitrophthalic acid

-

Anhydrous alcohol (Methanol, Ethanol, n-Propanol, or n-Butanol)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Deionized water

3.2. Equipment

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Apparatus for filtration (e.g., Büchner funnel and flask)

-

pH paper

3.3. Reaction Procedure

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-nitrophthalic acid (1.0 eq).

-

Addition of Reagents: Add a large excess of the desired anhydrous alcohol (e.g., 20 eq). The alcohol will serve as both the reactant and the solvent.

-

Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture. The addition is exothermic and should be done in a fume hood.

-